molecular formula C6H3F4N B1301170 2-Fluoro-6-(trifluoromethyl)pyridine CAS No. 94239-04-0

2-Fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1301170
CAS No.: 94239-04-0
M. Wt: 165.09 g/mol
InChI Key: IZOIOCQPMHHDHN-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H3F4N. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the pyridine ring. It is widely used as an intermediate in the synthesis of various agrochemical and pharmaceutical products due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine typically involves the fluorination of 2-chloro-6-trichloromethylpyridine. This reaction is carried out using hydrogen fluoride and iron(III) chloride as catalysts at elevated temperatures (around 170°C). The reaction mixture is then neutralized with a saturated sodium carbonate solution, followed by extraction with ethyl acetate to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridine and its derivatives involves the interaction with specific molecular targets and pathways. The presence of the fluorine atom and trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased potency and selectivity. These interactions often involve the inhibition of enzymes or receptors, resulting in the desired biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-5-Trifluoromethylpyridine
  • 2-Trifluoromethyl-6-Bromopyridine
  • 2-Trifluoromethyl-6-Iodopyridine

Comparison: Compared to other similar compounds, 2-Fluoro-6-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable intermediate in various applications .

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOIOCQPMHHDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371405
Record name 2-Fluoro-6-(trifluoromethyl)pyridine
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Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94239-04-0
Record name 2-Fluoro-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94239-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-trifluoromethylpyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-trifluoromethylpyridine
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Record name 2-Fluoro-6-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the research focus regarding 2-fluoro-6-(trifluoromethyl)pyridine in the provided papers?

A1: The research focuses on using this compound as a starting material to synthesize novel Schiff bases and imines. These synthesized compounds are then evaluated for their biological activity, specifically their antimicrobial properties against various Gram-positive and Gram-negative bacteria and fungi. The rationale behind this approach lies in the fact that the pyridine moiety is known for its antibacterial properties [, ]. Therefore, incorporating this moiety into new chemical structures could lead to the discovery of novel antimicrobial agents.

Q2: How is this compound modified in the synthesis of the novel compounds?

A2: The synthesis starts by reacting this compound with 4-hydroxymethylbenzoate in DMF to introduce an ether linkage to the pyridine ring [, ]. This modified pyridine derivative is then reacted with hydrazine to obtain a benzohydrazide intermediate. Finally, the benzohydrazide is reacted with various substituted aldehydes [] or acetophenones [] to yield the desired Schiff bases or imines, respectively. This synthetic strategy allows for the introduction of diverse substituents into the final compounds, potentially influencing their biological activity.

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